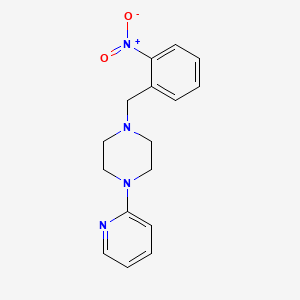![molecular formula C14H18N2OS B5702350 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, also known as AMMTN, is a chemical compound that has gained significant attention in scientific research. It is a member of the nicotinonitrile family, which is known for its diverse biological activities. AMMTN has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. It also induces cell cycle arrest by downregulating cyclin-dependent kinases. In inflammation, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile inhibits the NF-κB pathway, which is a key regulator of the inflammatory response. In neurodegenerative disorders, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to protect neurons by reducing oxidative stress and inhibiting the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiotherapy. In inflammation, it reduces the production of pro-inflammatory cytokines and inhibits the NF-κB pathway. In neurodegenerative disorders, it protects neurons from oxidative stress and inhibits the formation of amyloid-beta plaques. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have antioxidant properties and can potentially be used in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.
将来の方向性
There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. One of the areas of focus is the development of novel therapeutics for cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to fully understand the mechanism of action of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile and its potential side effects. There is also a need for the development of new synthesis methods that can improve the solubility and bioavailability of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile. Finally, studies are needed to explore the potential of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile in other areas of research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is a chemical compound that has gained significant attention in scientific research for its diverse biological activities. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process, and its mechanism of action is not fully understood. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile, including the development of novel therapeutics and the exploration of its potential in other areas of research.
合成法
The synthesis of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile involves a multistep process that starts with the reaction of 2-chloronicotinic acid with acetic anhydride to form 2-acetylnicotinic acid. This is followed by the reaction of 2-acetylnicotinic acid with thio-3-methylbutanol in the presence of a base to form 2-[(3-methylbutyl)thio]nicotinic acid. Finally, the reaction of 2-[(3-methylbutyl)thio]nicotinic acid with acetic anhydride in the presence of a base yields 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile.
科学的研究の応用
5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been studied for its potential therapeutic applications in various diseases. One of the most promising applications of 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile is in cancer therapy. Studies have shown that 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has also been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-acetyl-6-methyl-2-(3-methylbutylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-9(2)5-6-18-14-12(8-15)7-13(11(4)17)10(3)16-14/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZIMXGJRCCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCCC(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)


![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)
![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5702368.png)
![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)
![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)